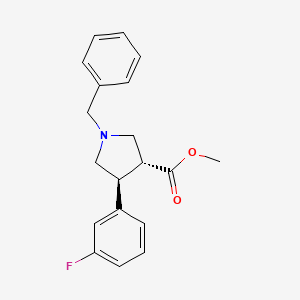

methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is defined by a five-membered pyrrolidine ring with substituents at positions 1, 3, and 4. The benzyl group at position 1 and the 3-fluorophenyl group at position 4 introduce steric and electronic effects that influence the ring’s puckering. X-ray crystallographic studies of analogous cis-3,4-diphenylpyrrolidines reveal a "U-shaped" conformation, where substituents on the pyrrolidine ring adopt pseudoaxial orientations to minimize steric clashes.

The pyrrolidine ring typically adopts an envelope conformation, with the nitrogen atom deviating from the plane formed by the other four atoms. For example, in related structures, the puckering amplitude (q₂) ranges from 0.40–0.45 Å, and the pseudorotation phase angle (φ) varies between 340–360°, indicating a preference for Cγ-endo puckering. Substituents such as the 3-fluorophenyl group further stabilize this conformation through intramolecular C–H···F interactions.

| Parameter | Value | Method |

|---|---|---|

| Pyrrolidine puckering (q₂) | 0.404–0.415 Å | X-ray crystallography |

| C–N bond length | 1.456 Å | X-ray |

| C–F bond length | 1.352 Å | DFT |

Properties

IUPAC Name |

methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPDRAYPGFFTGY-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(C[C@@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine-3-carboxylic Acid Derivatives

A key method for preparing enantiomerically enriched pyrrolidine-3-carboxylate derivatives, including methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate, involves a catalytic homogeneous enantioselective hydrogenation process.

- Starting Materials: The process begins with a precursor compound bearing a pyrrolidine-3-carboxylic acid skeleton substituted with halogenated aryl groups.

- Catalysts: Ruthenium-based catalysts of the formula Ru(T)2D are employed, where T represents an alkyl carboxylate group and D is a chiral diphosphine ligand. This catalyst system enables high enantioselectivity under moderate reaction conditions.

- Reaction Conditions: The hydrogenation is carried out under controlled pressure and temperature to optimize yield and enantiomeric purity.

- Outcome: This method achieves high yields and excellent stereochemical control, producing the (3R,4S) or (3S,4S) enantiomers with high enantiomeric excess.

This process is more economical and practical compared to earlier methods, addressing issues related to reaction conditions, yield, and purity.

Multi-Step Synthesis Involving Pyrrolidine Ring Formation and Functional Group Introduction

The synthesis of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate typically involves multiple steps:

- Pyrrolidine Ring Construction: Formation of the pyrrolidine ring is achieved through cyclization reactions starting from appropriate amino acid derivatives or substituted piperidine intermediates.

- Introduction of Benzyl and 3-Fluorophenyl Groups: These groups are introduced either via substitution reactions or by using pre-functionalized starting materials.

- Esterification: The carboxylic acid moiety is methylated to form the methyl ester, often using reagents such as diazomethane or methyl iodide under basic conditions.

The overall synthetic route is designed to preserve stereochemistry and incorporate the fluorine substituent on the phenyl ring, which is critical for the compound's biological activity.

Representative Experimental Procedure and Yields

A representative procedure adapted from related pyrrolidine derivatives includes:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate in methanol using sodium methoxide at 70–85°C for 16–18 hours | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, formamidine acetate, sodium methoxide, methanol, 70–85°C, 16–18 h | 55–61.4% | Produces a tetrahydropyrido-pyrimidinone intermediate, a key precursor |

| Isolation and purification by neutralization with acetic acid, filtration, and drying | Tan solid intermediate obtained, characterized by MS and NMR | ||

| Subsequent hydrogenation and esterification steps (not detailed in source) | Expected to yield methyl ester of the target compound |

This method highlights the importance of controlled basic conditions and temperature for efficient cyclization and intermediate formation.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Stereochemical Control: The use of chiral Ru catalysts ensures the production of the (3R,4S) stereoisomer with high enantiomeric excess, critical for biological activity.

- Purity and Characterization: Intermediates and final products are characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, confirming structure and stereochemistry.

- Reaction Optimization: The process parameters such as temperature, catalyst loading, and reaction time have been optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides for nucleophilic substitution; fluorobenzene derivatives for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as antiviral or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl (3R,4S)-1-Benzyl-4-(3-Fluorophenyl)Pyrrolidine-3-Carboxylate and Analogs

Structural and Functional Insights

- Substituent Effects: The 3-fluorophenyl group in the target compound introduces steric and electronic differences compared to analogs with 4-fluorophenyl or 4-methylphenyl substituents. Fluorine’s electron-withdrawing nature and meta-substitution may influence binding affinity in drug-receptor interactions.

- Synthetic Efficiency: While direct yield data for the target compound is unavailable, structurally similar ureido-pyrrolidine derivatives (e.g., compound 15{1,4} in ) achieved 96% yield via reactions between α-aminocarboxylic esters and isocyanates in dry CH₂Cl₂. This suggests optimized protocols for analogous syntheses.

Purity Challenges :

Pharmacological Relevance

- The benzyl and fluorophenyl groups are common in CNS-targeting drugs, as seen in pyrrolidine-based building blocks from PharmaBlock Sciences .

- The 3-fluorophenyl motif may mimic tyrosine or phenylalanine residues in enzyme substrates, a strategy employed in protease inhibitors .

Methodological Considerations

Structural Characterization :

Synthetic Optimization :

- High-yield routes (e.g., 96% for compound 15{1,4} ) suggest that sterically unhindered isocyanates and anhydrous conditions favor efficiency.

Biological Activity

Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound belonging to the pyrrolidine class. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, antitumor, and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H18FNO2

Molecular Weight: 299.33 g/mol

IUPAC Name: (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI Key: RXBUSUKIFQELNZ-SJORKVTESA-N

The compound features a chiral pyrrolidine core substituted with a benzyl group and a 3-fluorophenyl group. The presence of these substituents may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate exhibit significant antimicrobial properties. For example, studies have shown that pyrrolidine derivatives can effectively inhibit the growth of various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antitumor Properties

Pyrrolidine derivatives are also known for their antitumor activities. Investigations have revealed that methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate can induce apoptosis in cancer cells and inhibit cell proliferation by affecting cell cycle regulation. A study demonstrated that similar compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .

Analgesic and Anti-inflammatory Effects

The compound has shown potential analgesic and anti-inflammatory effects in preclinical models. It appears to modulate pain pathways by interacting with specific receptors involved in pain perception. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

The biological activity of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate can be attributed to several mechanisms:

- Receptor Interaction: The compound may bind to receptors involved in pain and inflammation pathways.

- Enzyme Inhibition: It potentially inhibits enzymes like COX and lipoxygenases (LOX), critical in mediating inflammation.

- Induction of Apoptosis: By modulating signaling pathways associated with cell survival and death, it can promote apoptosis in tumor cells.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial metabolism | |

| Antitumor | Induction of apoptosis; inhibition of cell cycle | |

| Analgesic | COX inhibition; modulation of pain pathways |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various pyrrolidine derivatives demonstrated that methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .

- Cancer Cell Line Study : Research involving human breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate?

- Methodological Answer: The synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and chiral auxiliaries. For example, enantioselective catalysis or chiral pool strategies can ensure the desired (3R,4S) configuration. Key steps include:

- Use of coupling agents like DCC to activate intermediates ().

- Low-temperature reactions to minimize racemization ().

- Post-synthesis verification via chiral HPLC or X-ray crystallography ().

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer: A combination of techniques is essential:

- NMR : 1H/13C NMR to confirm substituent positions and stereochemistry ().

- MS : High-resolution mass spectrometry for molecular weight validation ().

- X-ray Crystallography : For absolute stereochemical assignment ().

- IR Spectroscopy : To identify ester and fluorophenyl functional groups ().

Q. How can reaction yields be optimized for the esterification step in its synthesis?

- Methodological Answer:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates ().

- Catalytic acids (e.g., H2SO4) or coupling agents (e.g., DCC/DMAP) improve esterification efficiency ().

- Monitor reaction progress via TLC or in situ FTIR to halt at peak yield ().

Advanced Research Questions

Q. How do computational models (e.g., molecular docking) predict the biological target interactions of this compound?

- Methodological Answer:

- Step 1 : Generate 3D conformers using software like Schrödinger Suite, accounting for pyrrolidine ring puckering ().

- Step 2 : Dock into target proteins (e.g., GPCRs) using AutoDock Vina, prioritizing fluorophenyl and ester motifs for binding affinity ().

- Step 3 : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) assays ().

Q. How can contradictions in reported biological activity data (e.g., varying IC50 values) be resolved?

- Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies ().

- Purity Check : Quantify enantiomeric excess via HPLC; impurities >5% can skew results ().

- SAR Studies : Systematically modify substituents (e.g., replace 3-fluorophenyl with 4-trifluoromethylphenyl) to isolate activity contributors ().

Q. What strategies mitigate scalability challenges in multi-step syntheses of this compound?

- Methodological Answer:

- Flow Chemistry : Continuous processing reduces intermediate isolation steps ().

- Catalyst Recycling : Immobilize chiral catalysts (e.g., on silica) for reuse ().

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, temperature) to balance yield and cost ().

Key Considerations for Researchers

- Stereochemical Purity : Always validate enantiomeric excess to avoid misleading bioactivity data ().

- Data Reproducibility : Document solvent grades and reaction scales meticulously ().

- Collaborative Tools : Share computational models (e.g., Gaussian output files) for peer validation ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.